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Compound of Interest

Compound Name: Lsd1-IN-12

Cat. No.: B12420921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged

as a critical epigenetic regulator in cancer. Its role in demethylating histone H3 at lysine 4

(H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation, respectively,

thereby influencing cell proliferation, differentiation, and tumorigenesis. The development of

irreversible inhibitors targeting LSD1 has shown significant promise in preclinical and clinical

settings, particularly for hematological malignancies and certain solid tumors. This guide

provides an objective comparison of a panel of irreversible LSD1 inhibitors, with a focus on the

preclinical compound Lsd1-IN-12 alongside clinically evaluated agents.

Overview of Irreversible LSD1 Inhibitors
Irreversible LSD1 inhibitors typically contain a reactive moiety, often a cyclopropylamine as

seen in the parent compound tranylcypromine (TCP), which forms a covalent adduct with the

FAD cofactor in the enzyme's active site. This mechanism leads to sustained inhibition of

LSD1's demethylase activity. This guide will compare the following irreversible LSD1 inhibitors:

Lsd1-IN-12: A preclinical investigational inhibitor.

Tranylcypromine (TCP): The first identified LSD1 inhibitor, also a monoamine oxidase (MAO)

inhibitor.

Phenelzine: Another MAO inhibitor with off-target activity against LSD1.
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Iadademstat (ORY-1001): A potent and selective inhibitor that has undergone clinical trials.

Bomedemstat (IMG-7289): An inhibitor investigated in clinical trials for myeloproliferative

neoplasms.

GSK2879552: A clinical-stage inhibitor with activity in acute myeloid leukemia (AML) and

small-cell lung cancer (SCLC).

INCB059872: An orally available inhibitor studied in clinical trials for myeloid malignancies.

Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for each inhibitor, providing a clear

comparison of their biochemical potency, selectivity, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency and Selectivity

Inhibitor
LSD1
IC50/Ki

LSD2
IC50/Ki

MAO-A
IC50/Ki

MAO-B
IC50/Ki

Selectivity
(LSD1 vs.
MAO-A/B)

Lsd1-IN-12 1.1 µM (Ki)[1] 61 µM (Ki)[1] 2.3 µM (Ki)[1] 3.5 µM (Ki)[1]
Moderately

selective

Tranylcyprom

ine (TCP)

Weak

inhibitor[2]
- Active Active Non-selective

Phenelzine Active[3] - Active Active Non-selective

Iadademstat

(ORY-1001)

<20 nM

(IC50)[4]

>1000-fold

selective

>1000-fold

selective

>1000-fold

selective

Highly

selective

Bomedemstat

(IMG-7289)

56.8 nM

(IC50)[3]
- - - -

GSK2879552
24 nM (IC50)

[5]

>1000-fold

selective

>1000-fold

selective

>1000-fold

selective

Highly

selective

INCB059872
Potent

inhibitor[3]
Selective Selective Selective Selective
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Note: "-" indicates data not readily available in the public domain. IC50 and Ki values can vary

depending on the assay conditions.

Table 2: Cellular Activity
Inhibitor Cell Line(s)

Antiproliferative
IC50

Cellular Effects

Lsd1-IN-12 MV-4-11 (AML) -
Induces

differentiation[1]

Tranylcypromine

(TCP)
Various Micromolar range Induces differentiation

Phenelzine Breast cancer cells - Inhibits proliferation[6]

Iadademstat (ORY-

1001)

THP-1, MV(4;11)

(AML)
Sub-nanomolar

Induces differentiation

and apoptosis[7]

Bomedemstat (IMG-

7289)
Myeloid cancer cells -

Impairs self-renewal

of neoplastic stem

cells[8]

GSK2879552
SCLC and AML cell

lines
Nanomolar range

Inhibits proliferation,

induces differentiation

markers[5][9]

INCB059872 THP-1 (AML) -

Induces

differentiation, alters

gene expression[3]

Table 3: In Vivo Efficacy in Xenograft Models
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Inhibitor Animal Model Tumor Type Administration Efficacy

Lsd1-IN-12 Mouse xenograft MV-4-11 (AML) Oral

Significant tumor

growth

inhibition[1]

Tranylcypromine

(TCP)
Mouse xenograft Various -

Tumor growth

inhibition

Phenelzine Mouse xenograft Breast cancer -

Tumor growth

inhibition in

combination with

nab-paclitaxel[6]

Iadademstat

(ORY-1001)
Mouse xenograft MV(4;11) (AML)

Oral (<0.020

mg/kg)

Significant tumor

growth

reduction[4]

Bomedemstat

(IMG-7289)
Mouse models

Myeloproliferativ

e neoplasms
Oral

Reduced

peripheral cell

counts,

splenomegaly,

and marrow

fibrosis

GSK2879552 Mouse xenograft
NCI-H1417

(SCLC)
Oral (1.5 mg/kg)

83% tumor

growth

inhibition[9]

INCB059872 Mouse models Myeloid leukemia Oral

Changes in bone

marrow

progenitor

populations[3]

Signaling Pathways and Experimental Workflows
The inhibition of LSD1 impacts multiple downstream signaling pathways crucial for cancer cell

survival and proliferation. The following diagrams illustrate a generalized signaling pathway

affected by LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors.
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Caption: Generalized signaling pathway affected by LSD1 inhibition.
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Caption: Typical experimental workflow for evaluating LSD1 inhibitors.
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Detailed methodologies are crucial for the accurate interpretation and replication of

experimental data. Below are summarized protocols for key experiments cited in the evaluation

of LSD1 inhibitors.

LSD1 Enzymatic Assay (Horseradish Peroxidase-
Coupled Assay)
This assay measures the hydrogen peroxide produced during the LSD1-mediated

demethylation reaction.

Reagents: Recombinant human LSD1 enzyme, H3K4me1/2 peptide substrate, horseradish

peroxidase (HRP), Amplex Red reagent, and the test inhibitor.

Procedure:

The inhibitor is pre-incubated with the LSD1 enzyme in an appropriate buffer.

The demethylation reaction is initiated by adding the H3K4me1/2 peptide substrate.

The reaction is allowed to proceed at a controlled temperature.

The HRP and Amplex Red are added to the reaction mixture.

The fluorescence generated by the oxidation of Amplex Red in the presence of hydrogen

peroxide is measured using a microplate reader.

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to

reduce LSD1 activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Cell Culture: Cancer cell lines of interest (e.g., MV-4-11 for AML) are cultured in appropriate

media.

Procedure:
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Cells are seeded in 96-well plates and allowed to attach overnight.

Cells are treated with various concentrations of the LSD1 inhibitor for a specified period

(e.g., 72 hours).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well and incubated to allow the formation of formazan crystals by metabolically active

cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage

of cell viability against the inhibitor concentration.

In Vivo Xenograft Study
This study evaluates the antitumor efficacy of an LSD1 inhibitor in a living organism.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

Human cancer cells are subcutaneously injected into the flanks of the mice.

Once tumors reach a palpable size, the mice are randomized into control and treatment

groups.

The LSD1 inhibitor is administered to the treatment group via a specific route (e.g., oral

gavage) and schedule. The control group receives a vehicle.

Tumor volume and body weight are measured regularly throughout the study.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume

in the treated group to the control group. The tolerability of the treatment is assessed by

monitoring body weight changes and any signs of toxicity.
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Conclusion
The landscape of irreversible LSD1 inhibitors is rapidly evolving, with several compounds

demonstrating potent preclinical and clinical activity. While established inhibitors like

Iadademstat and GSK2879552 have set a high bar in terms of potency and selectivity, the

preclinical data for Lsd1-IN-12 suggests it is a valuable tool for further investigation into the

therapeutic potential of targeting LSD1. The choice of an appropriate inhibitor for research or

therapeutic development will depend on a careful consideration of its biochemical profile,

cellular activity, and in vivo efficacy and safety. The data and protocols presented in this guide

aim to provide a solid foundation for such comparative evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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